

The Discovery and Enduring Significance of Neurokinin B: A Technical Guide

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Compound Name: Neurokinin B TFA

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Introduction

Neurokinin B (NKB), a decapeptide member of the tachykinin family, has emerged from relative obscurity to become a pivotal player in the neuroendocrine control of reproduction. Initially identified in the porcine spinal cord, its profound importance in human physiology was unveiled through genetic studies of patients with pubertal disorders. This technical guide provides an in-depth exploration of the discovery, history, and core biological functions of NKB, with a focus on the experimental evidence that has shaped our understanding. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies, quantitative data, and a visualization of its primary signaling pathway.

A Historical Timeline of Discovery

The journey to understanding Neurokinin B's role in reproduction has been marked by key discoveries spanning several decades. Initially, its significance was linked to pre-eclampsia, where elevated levels of the peptide were observed. However, the seminal breakthrough came in 2009 with the identification of loss-of-function mutations in the genes encoding NKB (TAC3) and its receptor, NK3R (TACR3), in patients with idiopathic hypogonadotropic hypogonadism (IHH).^[1] This discovery firmly established NKB signaling as indispensable for human puberty and reproductive function.

Subsequent research has elucidated the intricate neural circuitry through which NKB exerts its effects. A population of neurons in the arcuate nucleus of the hypothalamus, co-expressing kisspeptin, neurokinin B, and dynorphin (termed KNDy neurons), have been identified as the central pulse generator for Gonadotropin-Releasing Hormone (GnRH) secretion.[2] Within this network, NKB is proposed to act as a key stimulatory signal, initiating the pulsatile release of GnRH that is essential for fertility.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on Neurokinin B, providing a comparative overview of its expression, receptor binding, and physiological effects.

Table 1: Neurokinin B (TAC3) and NK3R (TACR3) mRNA Expression in the Hypothalamus

Species	Brain Region	Condition	Change in mRNA Expression	Reference
Rat (female)	Arcuate Nucleus	Proestrus (afternoon) vs. Diestrus 1 (morning)	Significantly reduced NKB mRNA	[3]
Rat (female)	Arcuate Nucleus	Ovariectomy	Increased NKB and NK3R mRNA	[3]
Rat (female)	Lateral Hypothalamic Area	Ovariectomy with Estrogen Replacement	Increased NKB mRNA	[4]
Rat (female)	Arcuate Nucleus	48-hour fast	Reduced Tacr3 and Tac2 mRNA	[5]
Monkey (female)	Medial Basal Hypothalamus	Postmenopausal vs. Young	Increased NKB mRNA	[2]

Table 2: Effects of Neurokinin B Agonist (Senktide) Administration on Luteinizing Hormone (LH) Secretion

Species	Sex	Endocrine Status	Route of Administration	Dose	Effect on LH Secretion	Reference
Rat (female)	Female	Diestrus 1	Intracerebroventricular	600 pmol	3-fold increase in LH secretory mass	[4]
Rat (male)	Male	Gonad-intact	Intracerebroventricular	600 pmol	No significant change	[4]
Rat (male/female)	Male/Female	Gonadectomized	Intracerebroventricular	600 pmol	Inhibition of LH secretion	[4]
Sheep (female)	Female	Follicular Phase	Third Ventricle Injection	1 nmol	Dramatic, surge-like increase	[6]
Human (male)	Male	Healthy	Intravenous Infusion	5.12 nmol/kg/h	No significant alteration	[7]
Human (female)	Female	Follicular Phase	Intravenous Infusion	0.64-5.12 nmol/kg/h	No significant alteration	[8]

Table 3: Neurokinin B Receptor (NK3R) Binding Affinity

Ligand	Receptor	Cell Line	IC50	Reference
[MePhe7]-NKB	Human NK3R	CHO cells	0.056 ± 0.003 μM	[9]
Senktide	Human NK3R	CHO cells	0.056 ± 0.003 μM	[9]
(E)-alkene dipeptide isostere analogue 10a	Human NK3R	CHO cells	0.056 ± 0.012 μM	[9]

Table 4: Reproductive Phenotype of Neurokinin B Receptor (Tacr3) Knockout Mice

Sex	Phenotype	Observation	Reference
Female	Estrous Cyclicity	Abnormal estrous cycles	[10]
Female	Fertility	Reduced fertility	[10]
Male	Pubertal Timing (Preputial Separation)	Normal	[10]
Female	Pubertal Timing (Day of First Estrus)	Normal	[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in advancing our understanding of Neurokinin B.

In Situ Hybridization for TAC3 mRNA

This protocol is adapted from studies localizing TAC3 (or its rodent ortholog Tac2) mRNA in the hypothalamus.

- Tissue Preparation:

- Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the brain in a 20% sucrose solution in PBS at 4°C until it sinks.
- Freeze the brain in isopentane cooled with dry ice and store at -80°C.
- Cut 20-40 µm coronal sections on a cryostat and mount on SuperFrost Plus slides.
- Probe Preparation:
 - Generate a digoxigenin (DIG)-labeled antisense cRNA probe for TAC3 using a linearized plasmid template and in vitro transcription.
- Hybridization:
 - Thaw and dry the sections.
 - Treat with proteinase K (10 µg/ml) for 10 minutes at 37°C.
 - Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes.
 - Dehydrate through a series of ethanol concentrations.
 - Apply the DIG-labeled probe (diluted 1:1000 in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.
- Washing and Detection:
 - Remove coverslips and perform stringent washes in 5X SSC and 0.2X SSC at 65°C.
 - Block with a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (1:1500 dilution) overnight at 4°C.
 - Wash extensively in MABT.

- Develop the color reaction using NBT/BCIP solution in a development buffer at 37°C until the desired signal intensity is reached.
- Stop the reaction by washing in water, dehydrate, and coverslip with a xylene-based mounting medium.

Immunohistochemistry for Neurokinin B Peptide

This protocol is for the immunolocalization of the NKB peptide in brain tissue.

- Tissue Preparation:
 - Follow the same perfusion and tissue processing steps as for in situ hybridization.
- Immunostaining:
 - Wash free-floating sections in PBS.
 - Incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
 - Incubate with a primary antibody against NKB (e.g., rabbit anti-NKB) diluted in the antibody solution overnight at 4°C.
 - Wash sections in PBS.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.
 - Wash sections in PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.
 - Wash sections in PBS.
 - Visualize the signal using a diaminobenzidine (DAB) reaction.
 - Mount the sections on slides, dehydrate, and coverslip.

Radioimmunoassay (RIA) for Neurokinin B

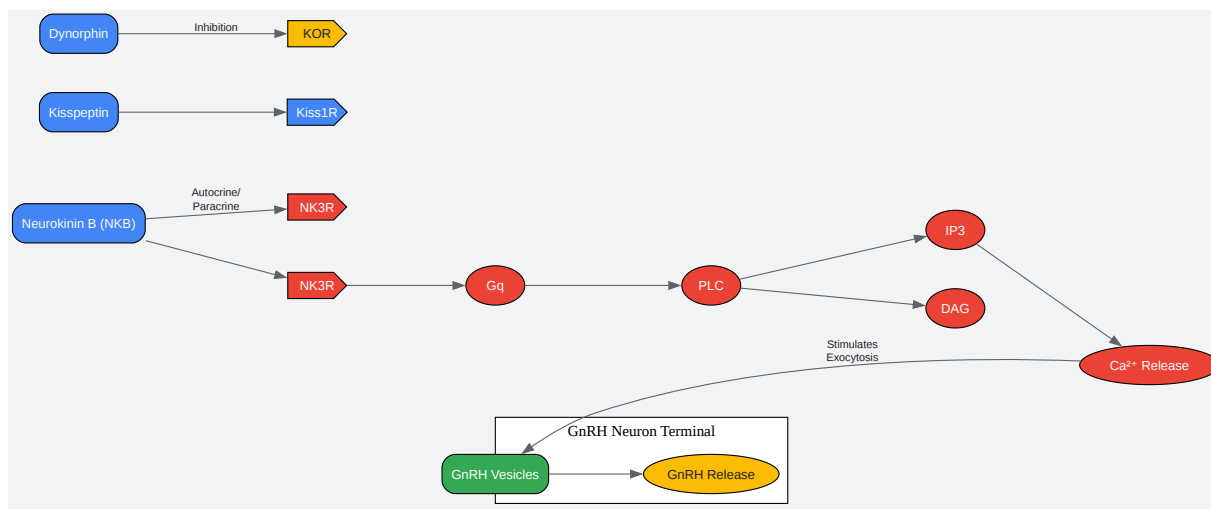
This competitive immunoassay is used to quantify NKB levels in plasma or tissue extracts.

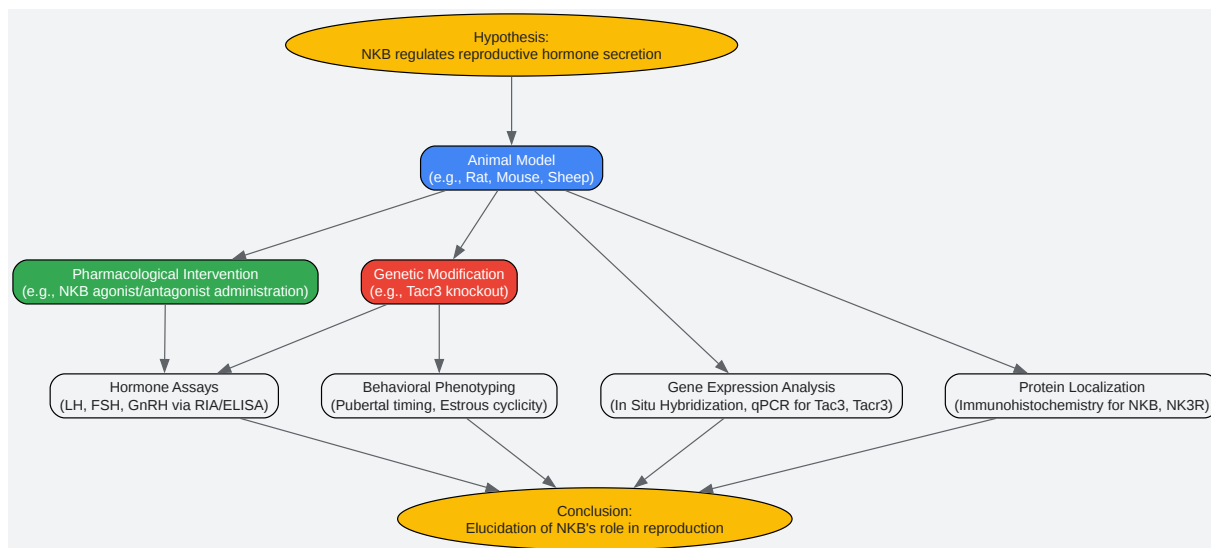
- Reagent Preparation:
 - Reconstitute lyophilized NKB standard to create a stock solution and perform serial dilutions to generate a standard curve (e.g., 10-1280 pg/ml).
 - Prepare a working solution of radiolabeled NKB (e.g., ^{125}I -NKB) with a concentration of 8,000-10,000 cpm/100 μl .
 - Dilute the primary anti-NKB antibody.
- Assay Procedure:
 - Set up assay tubes for total counts, non-specific binding (NSB), zero standard (B_0), standards, and unknown samples.
 - Add 100 μl of standard or sample to the respective tubes.
 - Add 100 μl of the primary antibody to all tubes except the total count and NSB tubes.
 - Vortex and incubate for 16-24 hours at 4°C.
 - Add 100 μl of the working radiolabeled NKB solution to all tubes.
 - Vortex and incubate for another 16-24 hours at 4°C.
- Separation and Counting:
 - Add a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the antibody-bound NKB.
 - Incubate and then centrifuge the tubes to pellet the precipitate.
 - Decant the supernatant.
 - Measure the radioactivity of the pellet in a gamma counter.

- Data Analysis:
 - Calculate the percentage of bound radiolabel for each standard and sample relative to the B_0 .
 - Plot a standard curve of $\%B/B_0$ versus the concentration of the NKB standards.
 - Determine the concentration of NKB in the unknown samples by interpolating their $\%B/B_0$ values on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Neurokinin B and a typical experimental workflow for its study.





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